2-(1H-imidazol-4-yl)aniline dihydrochloride
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a cornerstone of modern organic chemistry, with its principles being fundamental to the development of a vast array of pharmaceuticals, agrochemicals, and functional materials. Compounds containing nitrogen heterocycles are particularly prevalent in biologically active molecules. The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key player in this field. Its presence in natural products like the amino acid histidine and in numerous synthetic drugs highlights its biological significance.
Overview of Imidazole and Aniline (B41778) Scaffold Importance in Chemical Research
The imidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions. amazonaws.com It can act as a proton donor and acceptor, coordinate with metal ions, and participate in hydrogen bonding, making it a versatile component in drug design. amazonaws.com Imidazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial properties. imedpub.comrjptonline.org
Similarly, the aniline scaffold serves as a crucial building block in the synthesis of numerous organic compounds. Its amino group provides a reactive handle for further functionalization, allowing for the construction of complex molecular architectures. Anilines are precursors to a wide range of dyes, polymers, and pharmaceuticals, and their electronic properties can be readily tuned through substitution on the aromatic ring.
Structural Basis for Multifunctional Properties of 2-(1H-imidazol-4-yl)aniline Dihydrochloride (B599025) Analogues
The combination of the imidazole and aniline rings in a single molecule, as seen in 2-(1H-imidazol-4-yl)aniline dihydrochloride and its analogues, gives rise to a unique set of properties. The relative orientation of the two rings, along with the nature and position of substituents, can significantly influence the molecule's shape, polarity, and reactivity. This structural diversity allows for the fine-tuning of its biological activity and material properties. For instance, the amino group of the aniline moiety can be modified to introduce new functionalities, while the imidazole ring can be derivatized to modulate its electronic and steric characteristics. This adaptability is a key reason for the growing interest in this class of compounds.
Scope and Academic Relevance of Research on this compound
While specific research on this compound is still in its early stages, the broader class of imidazolyl anilines is the subject of considerable academic and industrial investigation. Researchers are exploring their potential as inhibitors of various enzymes, as ligands for metal catalysts, and as building blocks for novel organic materials. The dihydrochloride salt form of the compound enhances its solubility in aqueous media, facilitating its study in biological systems. The continued exploration of this and related compounds is expected to yield new discoveries in drug development and materials science.
Structure
3D Structure of Parent
Properties
CAS No. |
130209-88-0 |
|---|---|
Molecular Formula |
C9H11Cl2N3 |
Molecular Weight |
232.11 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)aniline;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-8-4-2-1-3-7(8)9-5-11-6-12-9;;/h1-6H,10H2,(H,11,12);2*1H |
InChI Key |
PVEVWHKPGVQAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN2)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 2 1h Imidazol 4 Yl Aniline Dihydrochloride
Functional Group Transformations of the Aniline (B41778) Moiety
The aniline part of the molecule contains a primary amino group (-NH2) attached to a benzene (B151609) ring. This amino group is a potent nucleophile and a strong activating group for electrophilic substitution on the aromatic ring. wikipedia.orgchemistrysteps.com
The primary amino group of 2-(1H-imidazol-4-yl)aniline readily undergoes nucleophilic attack on acyl compounds to form amides. These reactions are fundamental for introducing a variety of substituents and for protecting the amino group to modulate its reactivity in subsequent steps. chemistrysteps.com Acylation can be achieved using various reagents, including acid chlorides, anhydrides, and carboxylic acids activated by coupling agents. organic-chemistry.orgacs.org For instance, the reaction with an acid chloride typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. youtube.com Similarly, direct amidation with carboxylic acids can be catalyzed by boronic acid derivatives or mediated by phosphonium (B103445) salts generated in situ. organic-chemistry.orgacs.org
A common strategy involves converting the highly activating amino group into an amide via acetylation. chemistrysteps.com This transformation is valuable because the resulting amide is still an ortho-, para-director for electrophilic aromatic substitution but is less activating than the amino group, which helps prevent over-substitution reactions like polyhalogenation. chemistrysteps.com
Table 1: Representative Amidation and Acylation Reactions of the Aniline Moiety
| Reagent | Conditions | Product | Purpose/Notes |
| Acetyl Chloride | Pyridine, 0°C to RT | N-(2-(1H-imidazol-4-yl)phenyl)acetamide | Protection of the amino group, modulation of reactivity. chemistrysteps.com |
| Maleic Anhydride | Acetic Acid, Reflux | 4-((2-(1H-imidazol-4-yl)phenyl)amino)-4-oxobut-2-enoic acid | Introduction of a reactive carboxylic acid moiety. researchgate.netuwa.edu.au |
| Benzoic Acid | EDCI, HOBt, DMF | N-(2-(1H-imidazol-4-yl)phenyl)benzamide | Peptide-type coupling to introduce aryl substituents. |
| 4-Nitrobenzoyl chloride | Triethylamine, CH2Cl2 | N-(2-(1H-imidazol-4-yl)phenyl)-4-nitrobenzamide | Introduction of an electron-withdrawing group. |
The lone pair of electrons on the aniline nitrogen allows it to act as a nucleophile in substitution reactions. It can displace leaving groups on alkyl halides or activated aryl halides to form secondary or tertiary amines. For example, N-alkylation can be achieved by reacting 2-(1H-imidazol-4-yl)aniline with an alkyl halide, although care must be taken to control the degree of alkylation and potential competition from the imidazole (B134444) nitrogens. The kinetics and mechanisms of such reactions often depend on the substrate, nucleophile, and solvent. rsc.org While the aniline nitrogen is nucleophilic, direct N-arylation via nucleophilic aromatic substitution typically requires a highly electron-deficient aryl halide or the use of metal catalysis (e.g., Buchwald-Hartwig amination).
Table 2: Examples of Nucleophilic Substitution at the Aniline Nitrogen
| Reagent | Conditions | Product | Reaction Type |
| Benzyl Bromide | K2CO3, Acetonitrile, Reflux | N-benzyl-2-(1H-imidazol-4-yl)aniline | N-Alkylation |
| 1-Fluoro-2,4-dinitrobenzene | NaHCO3, Ethanol | 2-(1H-imidazol-4-yl)-N-(2,4-dinitrophenyl)aniline | Nucleophilic Aromatic Substitution (SNAr) |
| Methyl Iodide | Mild base | N-methyl-2-(1H-imidazol-4-yl)aniline & N,N-dimethyl-2-(1H-imidazol-4-yl)aniline | N-Alkylation (potential for over-alkylation) |
Electrophilic aromatic substitution (SEAr) is a key reaction for functionalizing the benzene ring of the aniline moiety. wikipedia.org The amino group is a powerful activating group, meaning it increases the rate of SEAr reactions compared to benzene itself. chemistrysteps.commakingmolecules.com It achieves this by donating its lone pair of electrons into the aromatic π-system through resonance, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.orglkouniv.ac.in This electron donation particularly enriches the ortho and para positions with electron density, making the amino group a strong ortho-, para-director. wikipedia.orgchemistrysteps.com
Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with bromine or chlorine, often without a Lewis acid catalyst due to the high activation of the ring, typically leads to substitution at the para- and ortho-positions. chemistrysteps.com Tri-substitution can occur if the reaction is not controlled. makingmolecules.com
Nitration: Direct nitration with a mixture of nitric and sulfuric acids can be problematic. masterorganicchemistry.com The strongly acidic conditions can protonate the basic amino group, forming an anilinium ion (-NH3+). This group is strongly deactivating and a meta-director. To achieve para-nitration, the amino group is often first protected as an acetanilide (B955). chemistrysteps.com
Sulfonation: Direct sulfonation with fuming sulfuric acid can yield the para-substituted product, sulfanilic acid, at high temperatures. chemistrysteps.commasterorganicchemistry.com
The imidazole substituent also influences the position of substitution, but the directing effect of the amino group is generally dominant.
Table 3: Electrophilic Aromatic Substitution Reactions on the Aniline Ring
| Reaction | Reagents | Major Product(s) | Notes |
| Bromination | Br2, Acetic Acid | 4-bromo-2-(1H-imidazol-4-yl)aniline | The amino group directs substitution primarily to the para position. wikipedia.orgchemistrysteps.com |
| Nitration (via protection) | 1. Acetic anhydride2. HNO3, H2SO43. H3O+, heat | 2-(1H-imidazol-4-yl)-4-nitroaniline | Protection as an acetanilide moderates reactivity and ensures para-substitution. chemistrysteps.com |
| Sulfonation | Fuming H2SO4, 190°C | 4-amino-3-(1H-imidazol-4-yl)benzenesulfonic acid | High temperature favors the thermodynamically stable para-product. chemistrysteps.com |
Reactivity at the Imidazole Nitrogen and Carbon Centers
The imidazole ring is an electron-rich heterocycle with two nitrogen atoms, offering additional sites for chemical modification. The N-H nitrogen is nucleophilic and slightly basic, while the carbon atoms, particularly C2 and C5, can be susceptible to electrophilic attack or can be functionalized through other means.
The deprotonated imidazole ring is an excellent nucleophile, and the N-1 nitrogen is the most common site for alkylation and arylation. researchgate.net These reactions are crucial for synthesizing N-substituted imidazole derivatives, which are common motifs in biologically active compounds. researchgate.netnih.gov
N-Alkylation: This is typically achieved by treating the imidazole with an alkyl halide in the presence of a base. The base deprotonates the N-H, generating an imidazolide (B1226674) anion that then attacks the alkyl halide. researchgate.net
N-Arylation: The formation of a C-N bond between an imidazole nitrogen and an aryl group often requires metal catalysis. Copper- and palladium-catalyzed cross-coupling reactions (e.g., Ullmann condensation, Buchwald-Hartwig amination) are effective methods for the N-arylation of imidazoles with aryl halides or arylboronic acids. researchgate.netmit.edu Palladium-catalyzed systems, in particular, have been developed for the highly regioselective N1-arylation of unsymmetrically substituted imidazoles. mit.edu
Table 4: Representative Alkylation and Arylation Reactions of the Imidazole Moiety
| Reagent | Conditions | Product | Reaction Type |
| Methyl Iodide | NaH, THF | 2-(1-methyl-1H-imidazol-4-yl)aniline | N-Alkylation |
| 4-Bromotoluene | Pd2(dba)3, Ligand, Base | 2-(1-(p-tolyl)-1H-imidazol-4-yl)aniline | Palladium-Catalyzed N-Arylation mit.edu |
| Phenylboronic Acid | Cu(OAc)2, Pyridine | 2-(1-phenyl-1H-imidazol-4-yl)aniline | Copper-Catalyzed N-Arylation researchgate.net |
| 2-Bromoacetophenone | K2CO3, DMF | 2-(1-(2-oxo-2-phenylethyl)-1H-imidazol-4-yl)aniline | N-Alkylation semanticscholar.org |
The presence of multiple nucleophilic centers (the two imidazole nitrogens and the aniline nitrogen) makes 2-(1H-imidazol-4-yl)aniline an ideal substrate for annulation reactions, which involve the formation of a new ring fused to the existing structure. By reacting the molecule with suitable bi-functional electrophiles, new heterocyclic systems can be constructed. bris.ac.uk
For example, a reagent with two electrophilic centers could potentially react with both the aniline nitrogen and the N-1 nitrogen of the imidazole to form a new six- or seven-membered ring containing a diazepine (B8756704) or diazocine core. Another possibility is the reaction with α,β-unsaturated carbonyl compounds, which could lead to Michael addition followed by cyclization to form fused pyridone or dihydropyridine (B1217469) structures. Such strategies are common in medicinal chemistry for building molecular complexity and exploring new chemical space. acs.org
Table 5: Hypothetical Heterocycle Annulation Reactions
| Reagent | Plausible Product Structure | New Ring System |
| 1,3-Dibromopropane | Fused Dihydrodiazepine | Seven-membered ring |
| Ethyl Acrylate | Fused Dihydropyridinone | Six-membered ring |
| Diethyl Malonate | Fused Pyrimidinedione | Six-membered ring |
Mechanisms of Key Chemical Transformations
The key chemical transformations of 2-(1H-imidazol-4-yl)aniline dihydrochloride (B599025) are largely dictated by the reactivity of the aniline and imidazole functional groups. The electron-donating nature of the amino group activates the aniline ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, under acidic conditions, the protonation of the amino group to form an anilinium ion can deactivate the ring and direct substitution to the meta position.
A fundamental reaction of the primary amino group is its condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. This reaction is typically acid-catalyzed and proceeds through a two-step mechanism. The initial step involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, leading to the formation of a neutral carbinolamine intermediate. This is followed by the acid-catalyzed dehydration of the carbinolamine, which is the rate-determining step, to yield the final imine product. The pH of the reaction medium is crucial; mildly acidic conditions are optimal as high acid concentrations would protonate the amine, diminishing its nucleophilicity.
The imidazole ring, being an electron-rich heterocycle, can also undergo electrophilic substitution, although the reactivity is influenced by the protonation state of the nitrogen atoms. The presence of the aniline substituent further modulates the electron density of the imidazole ring.
Synthesis of Complex Molecular Architectures from 2-(1H-imidazol-4-yl)aniline Dihydrochloride as a Building Block
The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems. The presence of both a nucleophilic amino group and a reactive imidazole ring allows for a variety of cyclization and condensation reactions.
One common strategy involves the reaction of the aniline amino group with bifunctional electrophiles. For instance, reaction with α,β-unsaturated carboxylic acids or their derivatives can lead to the formation of pyrazole (B372694) and other heterocyclic structures through an initial Michael addition or acylation followed by intramolecular cyclization.
Furthermore, the aniline moiety can be diazotized and subjected to various coupling reactions to introduce a wide range of substituents or to construct extended conjugated systems. The imidazole portion of the molecule can also be derivatized, for example, through N-alkylation or N-arylation, to introduce further complexity and modulate the electronic and steric properties of the resulting molecules.
The versatility of 2-(1H-imidazol-4-yl)aniline as a scaffold is exemplified by its potential use in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. Such reactions are highly efficient and allow for the rapid generation of molecular diversity. For example, condensation of the aniline with an aldehyde and a β-ketoester could potentially lead to the formation of fused quinoline-imidazole systems.
Below is a table summarizing potential derivatization reactions of 2-(1H-imidazol-4-yl)aniline:
| Reaction Type | Reagent/Conditions | Potential Product |
| Schiff Base Formation | Aldehyde or Ketone, mild acid | Imine derivative |
| Acylation | Acid chloride or anhydride | Amide derivative |
| Sulfonylation | Sulfonyl chloride | Sulfonamide derivative |
| Alkylation (N-alkylation of imidazole) | Alkyl halide, base | N-alkylated imidazole derivative |
| Diazotization and Coupling | NaNO₂, HCl; followed by a coupling partner | Azo-coupled product |
| Cyclocondensation | α,β-Unsaturated carbonyl compound | Fused heterocyclic system |
Coordination Chemistry and Metal Complexation of 2 1h Imidazol 4 Yl Aniline Dihydrochloride As a Ligand
Ligand Design and Coordination Modes of Imidazole-Aniline Derivatives
The design of ligands incorporating both imidazole (B134444) and aniline (B41778) functionalities offers a rich platform for coordination chemistry. Imidazole itself is a fundamental five-membered aromatic heterocycle with two nitrogen donor atoms. researchgate.net The parent imidazole nucleus can be derivatized at the 1-, 2-, or 4-positions to generate a variety of ligands. researchgate.net When combined with an aniline moiety, as in 2-(1H-imidazol-4-yl)aniline, the resulting molecule possesses at least two distinct nitrogen donor sites: the imine nitrogen of the imidazole ring and the amino nitrogen of the aniline group.
This arrangement allows for several potential coordination modes:
Monodentate Coordination: The ligand can bind to a metal center through a single nitrogen atom, most commonly the more basic sp2-hybridized nitrogen of the imidazole ring. jocpr.comjocpr.com This mode is often observed when other competing ligands are present or when steric hindrance prevents chelation.
Bidentate Chelation: The ligand can act as a chelating agent, binding to a single metal center through both the imidazole and aniline nitrogen atoms to form a stable five-membered ring. This is a common coordination mode for analogous ligands like 2-(1H-benzo[d]imidazol-2-yl)aniline, which forms bidentate complexes with transition metals. nih.gov The syn orientation of the nitrogen lone pairs facilitates this chelation, similar to the well-studied 2-(2′-pyridyl)imidazole ligand. researchgate.net
Bridging Coordination: In polynuclear complexes or coordination polymers, the ligand can bridge two or more metal centers. One metal could be bound to the aniline nitrogen while another is coordinated to the imidazole ring, or the imidazole ring itself could bridge metals if the N-H proton is lost, forming an imidazolate bridge.
The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, the presence of counter-ions or co-ligands, and the steric and electronic properties of substituents on the ligand framework. For instance, in the crystal structure of a zinc(II) complex with the related 2-(1H-benzo[d]imidazol-2-yl)aniline ligand, the molecule acts as a bidentate N,N-donor, coordinating through both the imidazole and aniline nitrogens. nih.gov A notable structural feature in such complexes is the dihedral angle between the planes of the imidazole and aniline rings, which is 18.24(8)° in the aforementioned zinc complex, indicating a non-coplanar arrangement. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with imidazole-aniline derivatives is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent. jocpr.comekb.eg For 2-(1H-imidazol-4-yl)aniline dihydrochloride (B599025), a preliminary deprotonation step using a mild base may be required to free the nitrogen donor sites for coordination. The choice of solvent is crucial and often involves alcohols, acetonitrile, or dimethylformamide (DMF) to ensure the solubility of both the ligand and the metal salt. jocpr.comnih.gov The reaction mixture is often heated under reflux to facilitate complex formation, with the resulting solid complex precipitating upon cooling or solvent evaporation. ekb.egrdd.edu.iq
Imidazole-aniline derivatives readily form stable complexes with a wide range of transition metals. The coordination number and geometry of the resulting complexes are dictated by the electronic configuration and size of the metal ion, as well as the ligand-to-metal stoichiometry.
Cobalt(II), Copper(II), and Nickel(II): These d-block metals form numerous complexes with imidazole-based ligands. jocpr.comrdd.edu.iqresearchgate.net Depending on the coordination environment, various geometries can be adopted. For instance, studies on analogous 2-substituted benzimidazole (B57391) ligands have shown that Cu(II) complexes often exhibit a square planar geometry, while Ni(II) complexes can adopt tetrahedral configurations. jocpr.comjocpr.com Cobalt(II) complexes with related tridentate benzimidazole-based ligands have been synthesized, showing pentacoordinate or hexacoordinate geometries. researchgate.net
Zinc(II): As a d¹⁰ metal ion, Zn(II) does not have ligand field stabilization energy and its geometry is primarily determined by steric and electrostatic factors. It commonly forms tetrahedral complexes. A well-characterized example is the complex [Zn(C₁₃H₁₁N₃)Cl₂], formed with 2-(1H-benzo[d]imidazol-2-yl)aniline, which displays a distorted tetrahedral geometry around the zinc center. nih.gov
Manganese(II): Mn(II) complexes are of interest for their magnetic properties and catalytic activity. Mononuclear manganese complexes with related tripodal benzimidazole ligands have been synthesized and shown to be effective catalysts for oxidation reactions. researchgate.net Octahedral geometries are commonly proposed for Mn(II) complexes with imidazole-azo derivatives. researchgate.netuomustansiriyah.edu.iq
The stoichiometry of these complexes is frequently found to be 1:2 (metal:ligand), particularly with divalent metal halides, leading to general formulas like [M(L)₂Cl₂]. jocpr.com
| Metal Ion | Ligand Type | Typical Geometry | Stoichiometry (M:L) | Reference |
|---|---|---|---|---|
| Cu(II) | 2-Substituted Benzimidazole | Square Planar | 1:2 | jocpr.comjocpr.com |
| Ni(II) | 2-Substituted Benzimidazole | Tetrahedral | 1:2 | jocpr.comjocpr.com |
| Zn(II) | 2-(1H-benzo[d]imidazol-2-yl)aniline | Distorted Tetrahedral | 1:1 | nih.gov |
| Mn(II) | Tripodal Benzimidazole | Trigonal Bipyramidal | 1:1 | researchgate.net |
| Co(II) | Imidazole-Azo Derivative | Octahedral | 1:2 | researchgate.netuomustansiriyah.edu.iq |
A combination of spectroscopic techniques and X-ray diffraction is essential for the unambiguous characterization of these metal complexes.
Advanced Spectroscopic Methods:
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=N group within the imidazole ring to a different wavenumber upon complexation indicates the involvement of the imidazole nitrogen in bonding. researchgate.net Similarly, changes in the N-H stretching and bending vibrations of the aniline group can confirm its coordination.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d transitions observed are characteristic of the specific metal ion and its coordination environment. For example, the electronic spectra of Cu(II) and Ni(II) complexes of benzimidazole derivatives are used to propose square planar and tetrahedral geometries, respectively. jocpr.comjocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), ¹H NMR spectroscopy is a powerful tool. The disappearance or significant downfield shift of the imidazole N-H proton signal upon complexation is strong evidence of coordination. jocpr.com Shifts in the chemical environments of the aromatic protons on both the aniline and imidazole rings also provide insight into the complex's structure.
Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the empirical formula and stoichiometry of the synthesized complexes. rdd.edu.iqresearchgate.net
X-ray Diffraction: Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, including precise bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netfigshare.com For example, the SC-XRD analysis of [Zn(C₁₃H₁₁N₃)Cl₂] revealed a distorted tetrahedral geometry with Zn-N bond lengths of 2.0416(11) Å (aniline) and 2.0173(12) Å (imidazole), and a bite angle (N-Zn-N) of 88.64(7)°. nih.gov Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk crystalline material and can help determine the crystal system. ekb.eg
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Zn-N1 (aniline) Bond Length | 2.0416(11) Å |
| Zn-N2 (imidazole) Bond Length | 2.0173(12) Å |
| N1-Zn1-N2 Bond Angle | 88.64(7)° |
| Dihedral Angle (Aniline-Benzimidazole) | 18.24(8)° |
Data sourced from the structural analysis of 2-(1H-benzo[d]imidazol-2-yl)aniline zinc chloride. nih.gov
Electronic Structure and Redox Properties of Metal Complexes
The electronic properties of metal complexes derived from imidazole-aniline ligands are of significant interest, particularly their redox behavior. The combination of a redox-active metal center with a π-conjugated ligand system can lead to complexes with accessible and tunable oxidation states.
Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these complexes. Studies on a cobalt(II) complex with a related 2-(1H-benzo[d]imidazol-2-yl)-N-(1-(pyridin-2-yl)ethylidene)aniline ligand have provided insights into its electronic structure and redox activity. researchgate.net The electronic structure of such complexes can be further understood through DFT calculations, which complement experimental data from UV-Vis spectroscopy and CV. researchgate.net
Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating Imidazole Ligands
The imidazole and aniline moieties are both capable of participating in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the construction of higher-order supramolecular structures. researchgate.netresearchgate.net The N-H group of the imidazole ring is an excellent hydrogen bond donor, while the sp² nitrogen is an acceptor. nih.gov The aromatic rings of both aniline and imidazole can engage in π-π stacking interactions. These directional interactions can guide the self-assembly of individual complex units into one-, two-, or three-dimensional networks. researchgate.net
Imidazole and its derivatives are exceptionally popular building blocks for the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netrsc.org MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability of imidazole-aniline ligands to act as either chelating or bridging units makes them suitable for creating diverse MOF architectures. researchgate.net The pores within these frameworks can be functionalized by the properties of the ligand, such as the basicity of the aniline group or the hydrogen-bonding capacity of the imidazole. mdpi.com
The incorporation of functional ligands like imidazole-aniline derivatives into MOFs can impart specific properties, such as selective gas adsorption, luminescence for sensing applications, or catalytic activity. researchgate.netacs.orgresearchgate.net For example, imidazole-functionalized MOFs have been developed for sensing nitroaromatic compounds and metal ions and for the adsorption of dyes. researchgate.netacs.org
Catalytic Applications of Metal-2-(1H-imidazol-4-yl)aniline Dihydrochloride Complexes
Metal complexes derived from imidazole- and benzimidazole-containing ligands have demonstrated significant potential in catalysis. The metal center acts as the active site, while the ligand framework stabilizes the metal and modulates its reactivity.
One area of application is in oxidation catalysis. Mononuclear manganese(II) complexes with tripodal ligands containing benzimidazole moieties have been shown to exhibit excellent phenoxazinone synthase activity, catalyzing the aerobic oxidation of o-aminophenol. researchgate.net These complexes mimic the function of natural enzymes and can achieve impressive turnover numbers. researchgate.net Given the structural similarity, it is plausible that manganese or cobalt complexes of 2-(1H-imidazol-4-yl)aniline could exhibit similar catalytic prowess in oxidation reactions.
Furthermore, zinc complexes bearing the 2-(1H-benzo[d]imidazol-2-yl)aniline ligand have been investigated for their catalytic potential, for instance, in the copolymerization of epoxides and CO₂. nih.gov The design of the ligand is critical, as it creates a specific coordination environment around the metal that can facilitate substrate binding and subsequent transformation. The development of N-heterocyclic carbene (NHC)-copper(I) complexes, which can be derived from imidazole precursors, has also opened avenues for their use in a variety of organic syntheses, including cycloaddition and cross-coupling reactions. beilstein-journals.org
Computational and Theoretical Investigations of 2 1h Imidazol 4 Yl Aniline Dihydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, offering a detailed description of electron distribution and its consequences on molecular properties. These ab initio and density functional theory methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. samipubco.comechemcom.com It is particularly effective for predicting the ground-state geometry of molecules by finding the minimum energy conformation. scispace.com Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), which provides a balance of accuracy and computational efficiency for organic molecules. researchgate.net
For 2-(1H-imidazol-4-yl)aniline dihydrochloride (B599025), a DFT optimization would yield the most stable three-dimensional arrangement of its atoms. This process calculates key geometric parameters, including bond lengths, bond angles, and dihedral (torsional) angles. The optimized structure corresponds to a local minimum on the potential energy surface. The stability of the molecule is inherently linked to this optimized geometry; a lower total electronic energy indicates a more stable structure.
Theoretical calculations on similar molecules, such as aniline (B41778) and imidazole (B134444) derivatives, have shown excellent agreement between DFT-predicted geometries and experimental data obtained from X-ray crystallography. scispace.com The dihydrochloride form implies that the aniline's amino group and one of the imidazole's nitrogen atoms are protonated, significantly influencing the geometry compared to the neutral base. The presence of these positive charges would lead to electrostatic repulsion, which, along with steric hindrance and electronic conjugation, dictates the final, lowest-energy structure.
Table 1: Illustrative Optimized Geometric Parameters for 2-(1H-imidazol-4-yl)aniline Dihydrochloride Calculated via DFT (Note: This table is a hypothetical representation of typical results from a DFT calculation based on known values for aniline and imidazole fragments. It serves to illustrate the type of data generated.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-C (aniline ring) | ~1.39 - 1.41 Å |
| C-N (aniline) | ~1.46 Å | |
| C-C (imidazole ring) | ~1.37 - 1.38 Å | |
| C-N (imidazole ring) | ~1.33 - 1.39 Å | |
| C-C (inter-ring) | ~1.48 Å | |
| Bond Angles | C-C-C (aniline ring) | ~119° - 121° |
| C-N-H (ammonium) | ~109.5° | |
| C-N-C (imidazole ring) | ~108° - 110° | |
| Dihedral Angle | C-C-C-C (aniline-imidazole) | Varies (see Conformational Analysis) |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. acadpubl.eu A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net
For this compound, the HOMO is expected to be distributed primarily over the π-electron system of the aniline ring, as the amino group (even in its protonated ammonium (B1175870) form) and the aromatic ring are electron-rich. The imidazole ring would also contribute to the HOMO. Conversely, the LUMO would likely be distributed across the π-antibonding orbitals of both aromatic ring systems, representing the most favorable region to accept electrons.
The energies of the HOMO and LUMO can be used to calculate various quantum chemical descriptors that quantify reactivity. pku.edu.cn These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative basis for comparing the reactivity of different molecules.
Table 2: Representative Frontier Molecular Orbital Properties and Quantum Chemical Descriptors (Note: This table presents typical values and parameters that would be derived from an FMO analysis to illustrate the expected electronic characteristics.)
| Parameter | Symbol | Formula | Illustrative Value |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -8.5 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.2 eV |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 7.3 eV |
| Ionization Potential | I | -EHOMO | 8.5 eV |
| Electron Affinity | A | -ELUMO | 1.2 eV |
| Chemical Hardness | η | (I - A) / 2 | 3.65 eV |
| Electronegativity | χ | (I + A) / 2 | 4.85 eV |
| Global Electrophilicity Index | ω | χ² / (2η) | 3.22 eV |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net
In the case of this compound, the MEP map would be significantly influenced by the two protonated sites. The most positive potential (deep blue) would be concentrated around the hydrogen atoms of the aniline's ammonium group (-NH3+) and the protonated nitrogen of the imidazole ring. These areas represent the strongest electrophilic sites. Regions of negative potential (red to yellow) would be located over the π-electron clouds of the phenyl and imidazole rings, indicating their nucleophilic character. researchgate.net The MEP analysis provides a clear, qualitative picture of where the molecule is most likely to engage in electrostatic interactions, such as hydrogen bonding with solvent molecules or a biological receptor.
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density within a molecule by considering interactions between filled "donor" orbitals and empty "acceptor" orbitals. nih.govwikipedia.org This analysis provides a quantitative understanding of concepts like hyperconjugation and intramolecular charge transfer, which contribute to molecular stability. uba.ar
Table 3: Illustrative Major Donor-Acceptor Interactions from NBO Analysis (Note: This table is a hypothetical representation of significant interactions and their stabilization energies (E(2)) that would be identified in an NBO calculation.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π (C1-C2) Aniline | π* (C4-C5) Imidazole | ~5.2 | π → π* (Inter-ring conjugation) |
| π (C4-C5) Imidazole | π* (C1-C2) Aniline | ~4.8 | π → π* (Inter-ring conjugation) |
| LP (N) Imidazole | π* (C-C) Aniline | ~15.6 | Lone Pair → π* (Delocalization) |
| σ (C-H) | σ* (C-C) | ~2.5 | σ → σ* (Hyperconjugation) |
Conformational Analysis and Energy Profiles
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 2-(1H-imidazol-4-yl)aniline, which consists of two connected ring systems, the most critical conformational degree of freedom is the torsion angle around the single bond connecting the aniline and imidazole rings. nih.gov
A potential energy surface (PES) scan is performed computationally to explore this conformational landscape. nih.gov In this procedure, the dihedral angle between the two rings is systematically varied (e.g., in 10-degree increments from 0° to 360°), and the electronic energy is calculated at each step while allowing all other geometric parameters to relax. The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (rotational barriers or transition states). mdpi.com
The stability of different conformers is determined by a balance of two main factors:
Steric Hindrance: A planar conformation might be disfavored due to repulsive interactions between nearby hydrogen atoms on the two rings.
Electronic Conjugation: A planar or near-planar arrangement allows for maximum overlap between the π-systems of the two rings, leading to stabilizing electron delocalization.
For this compound, the analysis would likely show that the most stable conformation is non-planar, adopting a twisted arrangement to minimize steric clash while still allowing for some degree of electronic communication between the rings. The energy barrier to rotation would provide insight into the molecule's flexibility at room temperature. researchgate.net
Solvation Effects and Solvent Interaction Models
The properties and behavior of a molecule, especially a charged one, can be significantly altered by its environment. q-chem.com Solvation effects are crucial for accurately modeling chemical systems in solution. Implicit solvation models are a computationally efficient way to account for the bulk effect of a solvent without explicitly modeling individual solvent molecules. nih.gov
One of the most widely used methods is the Polarizable Continuum Model (PCM). q-chem.com In PCM, the solute molecule is placed within a cavity created in a continuous dielectric medium that represents the solvent. rsc.org The solute's charge distribution polarizes the dielectric medium, which in turn creates a "reaction field" that electrostatically interacts with the solute. This interaction is calculated self-consistently with the solute's electronic structure.
For this compound, a highly polar and charged species, modeling in a polar solvent like water using PCM is essential. The solvent is expected to:
Stabilize the charged state: The dielectric medium will screen and stabilize the positive charges on the ammonium and imidazolium (B1220033) groups, leading to a significant solvation energy. researchgate.net
Influence Geometry: The interaction with the solvent can cause slight changes in bond lengths and angles compared to the gas phase.
Alter Conformational Preferences: The solvent may preferentially stabilize more polar conformers, potentially altering the relative energies of the conformers found in the gas-phase analysis.
By comparing gas-phase and solvated calculations, one can quantify the influence of the solvent on the molecule's structure, stability, and electronic properties, providing a more realistic theoretical description.
Prediction of Spectroscopic Parameters (Methodological Focus)
The theoretical prediction of spectroscopic parameters for molecules like this compound is a powerful tool in computational chemistry, enabling the elucidation of molecular structure and electronic properties. Methodologies primarily revolve around Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, benchmark studies on diverse organic molecules have identified specific combinations that yield high accuracy, such as the WP04 functional with a 6-311++G(2d,p) basis set for ¹H predictions and the ωB97X-D functional with a def2-SVP basis set for ¹³C predictions. mdpi.com For optimal results, the molecular geometry of this compound would first be optimized, often using a method like B3LYP-D3 with a 6-311G(d,p) basis set, including a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions. mdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. More advanced approaches may also incorporate machine learning models trained on experimental and DFT-calculated data to refine the predictions and achieve even higher accuracy. pnnl.govrsc.org
Vibrational (Infrared and Raman) Spectroscopy: Theoretical IR and Raman spectra are calculated by determining the harmonic vibrational frequencies from the second derivatives of the energy with respect to atomic displacements. DFT methods, particularly with hybrid functionals like B3LYP and a Pople-style basis set such as 6-311++G(d,p), are widely used for this purpose. researchgate.netmdpi.com Because the harmonic approximation tends to overestimate vibrational frequencies, the calculated values are often uniformly scaled by empirical factors to improve agreement with experimental data. core.ac.uk A detailed analysis of the vibrational modes is facilitated by calculating the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretches, angle bends, and torsions) to each normal mode. This allows for a confident assignment of the peaks observed in experimental FT-IR and FT-Raman spectra.
Electronic (UV-Vis) Spectroscopy: The prediction of electronic absorption spectra, which fall in the ultraviolet-visible range for aromatic compounds, is typically performed using Time-Dependent Density Functional Theory (TD-DFT). soton.ac.uk This method calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The choice of functional is critical; for aromatic molecules, long-range corrected functionals like ωB97XD have been shown to be highly effective. soton.ac.uk The inclusion of a solvent model is also crucial, as solvent-solute interactions can significantly shift absorption maxima. soton.ac.uk Semi-empirical methods, such as ZINDO/S, can also be employed for predicting the electronic transitions, particularly for larger systems or those containing transition metals. mdpi.com The output of these calculations provides the wavelengths of maximum absorbance (λmax) and the intensity of the transitions, which can be plotted to generate a theoretical UV-Vis spectrum.
A summary of common computational methods for spectroscopic parameter prediction is presented in the table below.
| Spectroscopic Technique | Primary Computational Method | Common Functionals | Common Basis Sets | Key Considerations |
| NMR | GIAO-DFT | WP04, ωB97X-D, mPW1PW91 | 6-311++G(2d,p), def2-SVP, 6-31+G** | Geometry optimization, solvent model (PCM), referencing (e.g., TMS) mdpi.com |
| IR & Raman | DFT (Harmonic Frequencies) | B3LYP, B3PW91 | 6-311++G(d,p) | Use of scaling factors, Potential Energy Distribution (PED) analysis core.ac.uk |
| UV-Vis | TD-DFT | ωB97XD, CAM-B3LYP | 6-311++G(d,p) | Solvent model (PCM), calculation of excitation energies and oscillator strengths soton.ac.uknih.gov |
Intermolecular Interactions Modeling (e.g., Hydrogen Bonding, Pi-Pi Stacking)
The solid-state structure and properties of this compound are significantly influenced by non-covalent intermolecular interactions. Computational modeling provides detailed insights into the geometry and energetics of these interactions.
Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (N-H groups on the aniline and imidazolium moieties) and potential acceptors (chloride anions, nitrogen atoms). Computational methods can model the complex hydrogen-bonding network that would exist in the crystalline state. DFT calculations, often with functionals designed to accurately describe non-covalent interactions (e.g., ωB97XD), are employed to optimize the geometry of molecular clusters or periodic crystal structures. researchgate.net The nature and strength of these hydrogen bonds can be further analyzed using techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. physchemres.orgrsc.org QTAIM identifies bond critical points between a hydrogen donor and acceptor, with the electron density at these points correlating to the bond strength. physchemres.org NBO analysis quantifies the interaction energy associated with the charge transfer from the acceptor's lone pair to the donor's antibonding orbital. rsc.org
Pi-Pi Stacking: The aromatic aniline and imidazole rings of the molecule are capable of engaging in π-π stacking interactions, which are crucial for crystal packing. nih.govresearchgate.net These dispersion-dominated interactions can be modeled using high-level ab initio methods like second-order Møller-Plesset perturbation theory (MP2) or DFT with dispersion corrections (e.g., B3LYP-D3). researchgate.net Computational studies on aniline and imidazole derivatives have shown that stacked conformations (either parallel-displaced or T-shaped) are energetically favorable. nih.govresearchgate.net The pyrrole-like nitrogen in the imidazole ring can enhance the electron density of the π system, potentially augmenting these stacking interactions. nih.gov The interaction energies for different stacking geometries can be calculated to identify the most stable arrangement, providing insight into the forces that govern the supramolecular assembly of the compound. nih.gov
Below is a table summarizing the computational approaches for modeling intermolecular interactions.
| Interaction Type | Computational Methods | Analysis Techniques | Key Parameters Investigated |
| Hydrogen Bonding | DFT (e.g., ωB97XD, B3LYP-D3), MP2 | QTAIM, NBO, Molecular Dynamics (MD) | Interaction energies, bond lengths and angles, electron density at bond critical points, charge transfer energies physchemres.orgrsc.orgresearchgate.net |
| Pi-Pi Stacking | DFT-D (e.g., B3LYP-D3), MP2, Symmetry-Adapted Perturbation Theory (SAPT) | Non-Covalent Interaction (NCI) plots, Hirshfeld surface analysis | Interaction energies, inter-planar distances, displacement angles, contribution of electrostatic and dispersion forces researchgate.netnih.gov |
Mechanistic and Biophysical Studies of Molecular Interactions of 2 1h Imidazol 4 Yl Aniline Dihydrochloride
In Vitro Binding Studies with Biomacromolecules (e.g., Proteins, Nucleic Acids)
The interaction of 2-(1H-imidazol-4-yl)aniline with biomacromolecules is a critical first step in elucidating its biological function. The imidazole (B134444) ring, being amphoteric, can act as both a hydrogen bond donor and acceptor, while the aniline (B41778) group provides a source of hydrogen bonds and potential for hydrophobic and π-π stacking interactions.
Protein Binding: In vitro studies with related imidazole-containing compounds have demonstrated their ability to bind to various proteins. For instance, the isomer 4-(1H-imidazol-1-yl)aniline has been shown to interact with proteins like immunoglobulin G (IgG) and bovine serum albumin (BSA) through a combination of hydrophobic interactions, hydrogen bonding, and charge transfer interactions nih.gov. The binding affinity is often quantified by determining the equilibrium dissociation constant (Kd) or the association constant (Ka). Techniques such as fluorescence quenching assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are commonly employed to measure these parameters. The imidazole nucleus is a recognized pharmacophore that can interact with numerous enzymes and receptors researchgate.net.
Nucleic Acid Interactions: While less common than protein interactions for this class of compounds, the planar aromatic nature of the imidazole and aniline rings suggests a potential for interaction with nucleic acids. These interactions could occur via intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate backbone. Spectroscopic methods, such as UV-Visible spectroscopy and circular dichroism, are often used to study changes in DNA or RNA structure upon ligand binding.
Table 1: Exemplary Techniques for In Vitro Binding Analysis
| Technique | Information Obtained | Typical Affinity Range |
|---|---|---|
| Fluorescence Spectroscopy | Binding affinity (Kd), stoichiometry | nM to mM |
| Isothermal Titration Calorimetry (ITC) | Kd, stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | nM to mM |
| Surface Plasmon Resonance (SPR) | Association/dissociation kinetics (kon, koff), Kd | pM to mM |
| Circular Dichroism (CD) | Conformational changes in macromolecule | Qualitative/Semi-quantitative |
Mechanistic Investigations of Enzyme Inhibition in vitro
The imidazole ring is a constituent of many natural and synthetic compounds that act as enzyme inhibitors chemijournal.com. The nitrogen atoms in the imidazole ring can coordinate with metal ions present in the active sites of metalloenzymes or can participate in hydrogen bonding networks that are crucial for catalysis.
Mechanistic studies aim to define the mode of inhibition, which can be broadly categorized as:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing substrate binding.
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Enzyme kinetic studies, typically involving plotting reaction rates against substrate concentration in the presence of varying inhibitor concentrations (e.g., Lineweaver-Burk plots), are used to determine the inhibition mechanism and the inhibition constant (Ki). For example, imidazole derivatives have been investigated as inhibitors of enzymes like p38 MAP kinase and inducible nitric oxide synthase (iNOS) acs.orgresearchgate.net. The imidazole moiety in some inhibitors functions by coordinating with the heme iron in the enzyme's active site researchgate.net.
Table 2: Common Enzyme Inhibition Mechanisms
| Inhibition Type | Description | Effect on Vmax | Effect on Km |
|---|---|---|---|
| Competitive | Inhibitor binds to the active site. | No change | Increases |
| Non-competitive | Inhibitor binds to an allosteric site. | Decreases | No change |
| Uncompetitive | Inhibitor binds to the enzyme-substrate complex. | Decreases | Decreases |
Molecular Docking and Simulation Approaches for Binding Mode Analysis
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding mode of a ligand like 2-(1H-imidazol-4-yl)aniline within the active site of a target protein researchgate.net.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex researchgate.net. Docking studies for phenyl-imidazole derivatives against the enzyme indoleamine 2,3-dioxygenase (IDO) have shown that the imidazole ring can interact with the heme iron, while the phenyl group forms hydrophobic contacts and π-π interactions with amino acid residues like tyrosine and phenylalanine nih.gov. For 2-(1H-imidazol-4-yl)aniline, docking could predict key interactions such as:
Hydrogen bonds between the aniline NH2 group or imidazole NH group and polar residues (e.g., Ser, Thr, Asp).
π-π stacking between the phenyl or imidazole ring and aromatic residues (e.g., Phe, Tyr, Trp).
Hydrophobic interactions with nonpolar residues (e.g., Leu, Val, Ala).
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time. These simulations model the atomic movements, providing insights into conformational changes and the dynamic nature of the molecular interactions within the binding pocket.
Table 3: Predicted Molecular Interactions for 2-(1H-imidazol-4-yl)aniline from Docking Studies
| Interaction Type | Potential Interacting Moieties of Compound | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Imidazole NH, Aniline -NH2 | Asp, Glu, Ser, Thr, Gln, Asn |
| π-π Stacking | Phenyl Ring, Imidazole Ring | Phe, Tyr, Trp, His |
| Hydrophobic | Phenyl Ring | Ala, Val, Leu, Ile, Pro |
| Heme Coordination | Imidazole Nitrogen | Heme Iron (in metalloenzymes) |
Structure-Activity Relationship (SAR) Studies at the Molecular Level (Excluding Efficacy)
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its interaction with a target. At the molecular level, this involves systematically modifying the structure of 2-(1H-imidazol-4-yl)aniline and measuring the effect on its binding affinity (Kd or Ki).
For phenyl-imidazole derivatives, SAR studies have revealed key insights. For example, substitutions on the phenyl ring can significantly alter binding potency. A hydroxyl group at the ortho-position of the phenyl ring in a 4-phenyl-imidazole derivative was found to increase potency tenfold, likely by forming a hydrogen bond with a serine residue in the active site nih.gov.
Based on the structure of 2-(1H-imidazol-4-yl)aniline, SAR studies could explore:
Substitution on the Aniline Ring: Adding electron-donating or electron-withdrawing groups could modulate the electronic properties and steric profile, affecting hydrogen bonding and hydrophobic interactions.
Substitution on the Imidazole Ring: Modifying the imidazole ring could influence its pKa and hydrogen bonding capacity.
Relative Position of the Rings: Investigating other isomers, such as those where the aniline is attached at different positions of the imidazole, can reveal the geometric requirements for optimal binding.
Table 4: Hypothetical SAR for 2-(1H-imidazol-4-yl)aniline Derivatives
| Modification | Rationale | Predicted Effect on Binding Affinity |
|---|---|---|
| Add -OH to aniline ring | Introduce new H-bond donor/acceptor | May increase or decrease, depending on position |
| Add -Cl or -F to aniline ring | Alter electronics and introduce halogen bond potential | May increase affinity through specific interactions |
| Add alkyl group to imidazole N | Remove H-bond donor, increase steric bulk | Likely to decrease affinity unless filling a hydrophobic pocket |
| Change aniline position on imidazole | Alter geometry and vector of interactions | Highly dependent on binding site topology |
Biophysical Characterization of Molecular Recognition Processes (e.g., Thermodynamics of Binding)
Biophysical techniques provide quantitative data on the thermodynamics that govern molecular recognition. Isothermal Titration Calorimetry (ITC) is a primary method for directly measuring the heat changes that occur upon binding, allowing for a complete thermodynamic profiling of the interaction.
An ITC experiment directly measures the binding affinity (Ka), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated using the equation:
ΔG = -RTln(Ka) = ΔH - TΔS
This thermodynamic signature provides deep insight into the nature of the binding forces:
Favorable Enthalpy (negative ΔH): Typically indicates the formation of hydrogen bonds and van der Waals interactions.
Favorable Entropy (positive ΔS): Often associated with the release of ordered water molecules from the binding surfaces (the hydrophobic effect).
By determining these parameters, researchers can understand the driving forces behind the binding of 2-(1H-imidazol-4-yl)aniline to its biological target, which is invaluable for rational drug design and optimization.
Advanced Applications in Materials Science and Catalysis
Polymer Chemistry and Functional Materials
The presence of a primary aromatic amine group in 2-(1H-imidazol-4-yl)aniline allows for its use as a monomer in the synthesis of novel conductive polymers and functional materials.
The polymerization of aniline (B41778) and its derivatives is a well-established method for producing polyaniline (PANI), a versatile conducting polymer. rsc.orgnih.gov Incorporating the imidazole (B134444) functionality into the PANI backbone can lead to materials with enhanced properties. Imidazole-functionalized polyanilines have been explored for their potential in creating materials with improved stability and functionality for applications such as metal ion sensing. researchgate.netresearchgate.net
The resulting polymers, poly(2-(1H-imidazol-4-yl)aniline), would be expected to exhibit interesting electronic, optical, and mechanical properties. The imidazole side chains can act as cross-linking sites, leading to the formation of robust polymer networks. Furthermore, these imidazole units can serve as receptors for metal ions, leading to changes in the polymer's conductivity and optical properties, making them suitable for sensor applications. researchgate.net The synthesis of such polymers can be achieved through oxidative polymerization methods, similar to those used for other aniline derivatives. nih.gov The resulting functional materials could find use in flexible semiconductors, antistatic coatings, and smart textiles. mdpi.commdpi.com
| Monomer | Polymerization Method | Potential Applications |
| 2-(1H-imidazol-4-yl)aniline | Oxidative Chemical/Electrochemical | Conductive coatings, sensors, smart textiles, battery materials |
| Aniline (for comparison) | Oxidative Chemical/Electrochemical | Antistatic agents, corrosion protection, light-emitting diodes |
| Imidazole-functionalized monomers | Various | Fuel cell membranes, metal ion extraction, catalysts |
This table presents potential applications based on the properties of related polymers.
Chemo- and Biosensor Development Based on Specific Recognition Properties
The imidazole and aniline groups in 2-(1H-imidazol-4-yl)aniline provide specific recognition sites for various analytes, making it a promising candidate for the development of chemo- and biosensors.
Imidazole derivatives are widely used in the design of fluorescent chemosensors for the detection of metal ions due to their excellent fluorogenic and chromogenic properties. unigoa.ac.in The nitrogen atoms in the imidazole ring can effectively coordinate with metal cations, leading to changes in the fluorescence or color of the molecule. nih.gov The aniline group can further contribute to the sensor's selectivity and sensitivity. For instance, a fluorescent probe, 4-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]aniline, has been synthesized for the selective detection of Ag+ ions. jlu.edu.cn Similarly, imidazole-based sensors have been developed for the detection of Fe³⁺. researchgate.net
The compound 2-(1H-imidazol-4-yl)aniline can be incorporated into electrochemical sensors. nih.govmdpi.com The electroactive nature of the aniline moiety allows for the development of amperometric or potentiometric sensors. Upon binding of a target analyte to the imidazole ring, a change in the electrochemical signal can be detected. These sensors can be designed for the detection of various species, from metal ions to small organic molecules and even biological macromolecules. mdpi.comnih.gov
| Sensor Type | Target Analyte | Detection Principle |
| Fluorescent Chemosensor | Metal Ions (e.g., Ag⁺, Fe³⁺, Cu²⁺) | Coordination-induced change in fluorescence intensity or wavelength. rsc.orgsemanticscholar.orgnih.gov |
| Electrochemical Sensor | Dopamine, Formaldehyde, etc. | Analyte binding causes a change in the electrochemical properties (current, potential). mdpi.comnih.gov |
| Biosensor | Proteins, DNA | Immobilized compound acts as a recognition element for biomolecules. |
This table illustrates the potential sensing applications based on the functional groups of the compound and related research.
Corrosion Inhibition Mechanisms and Performance
Imidazole derivatives are well-known for their effectiveness as corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govresearchgate.netmdpi.com The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The adsorption of 2-(1H-imidazol-4-yl)aniline onto a metal surface can occur through several mechanisms. The nitrogen atoms in both the imidazole ring and the aniline group possess lone pairs of electrons that can be shared with the vacant d-orbitals of the metal, leading to the formation of coordinate bonds (chemisorption). nih.gov Additionally, the aromatic rings can interact with the metal surface through π-electron stacking. In acidic solutions, the protonated form of the molecule can be electrostatically attracted to the negatively charged metal surface (physisorption).
The formation of a protective film by 2-(1H-imidazol-4-yl)aniline and its derivatives can significantly reduce the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus acting as a mixed-type inhibitor. nih.gov The effectiveness of the inhibition is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive environment.
| Inhibitor (Analogous Compound) | Metal | Corrosive Medium | Inhibition Efficiency (%) |
| Benzimidazole (B57391) derivative (B1) | Carbon Steel | 1 M HCl | ~95 |
| Benzimidazole derivative (B2) | Carbon Steel | 1 M HCl | ~98 |
| Imidazole derivative (ID) | Q235 Carbon Steel | 3.5 wt.% NaCl (acidic) | >90 |
| 1,2,4,5-tetraphenyl-1H-imidazole | Mild Steel | Mixed Pickling Bath | ~92 |
Future Research Directions for 2 1h Imidazol 4 Yl Aniline Dihydrochloride
Development of Novel and Sustainable Synthetic Routes
The advancement of organic synthesis is increasingly driven by the principles of green chemistry, focusing on efficiency, safety, and environmental impact. Future research should prioritize the development of novel and sustainable methods for synthesizing 2-(1H-imidazol-4-yl)aniline and its derivatives, moving beyond traditional, often harsh, multi-step procedures.
Key areas for exploration include:
Multicomponent Reactions (MCRs): Investigating one-pot MCRs that combine starting materials like an appropriate 1,2-dicarbonyl compound, an aminophenyl derivative, and an ammonia (B1221849) source could dramatically increase efficiency. rsc.org The use of organocatalysts such as ascorbic acid (Vitamin C) or reusable solid-supported acids (e.g., HBF₄–SiO₂) in these reactions should be explored to create tri- or tetra-substituted imidazoles under milder conditions. rsc.orgtandfonline.com
Energy-Efficient Methodologies: The application of microwave irradiation and ultrasound-assisted synthesis are promising avenues. nih.gov These techniques often lead to significantly reduced reaction times, higher yields, and lower energy consumption compared to conventional heating. nih.gov An expeditious protocol using sonication has been successfully used for synthesizing 2-aryl-4-phenyl-1H-imidazoles and could be adapted. nih.gov
Green Catalysts and Solvents: Research should focus on replacing hazardous reagents and solvents. The use of ionic liquids, which can act as both solvent and catalyst and are often recyclable, presents a sustainable alternative. tandfonline.com Similarly, developing syntheses in aqueous media or under solvent-free conditions would align with green chemistry principles. asianpubs.orgias.ac.in
Table 1: Comparison of Synthetic Methodologies for Imidazole (B134444) Synthesis
Exploration of Undiscovered Reactivity Patterns and Derivatization Pathways
The bifunctional nature of 2-(1H-imidazol-4-yl)aniline, with reactive sites on both the imidazole and aniline (B41778) rings, offers vast opportunities for derivatization. A systematic exploration of its reactivity is crucial for creating chemical libraries for biological screening and materials science applications.
Future research should focus on:
Regioselective C–H Functionalization: The imidazole ring has three C–H bonds that can be functionalized. Advanced palladium-catalyzed C–H arylation methods, which have been used to sequentially functionalize all three C–H bonds of an imidazole core, should be adapted. nih.gov This would allow for the synthesis of complex tri-arylated derivatives with precisely controlled substitution patterns.
Aniline Moiety Derivatization: The primary amine of the aniline group is a versatile handle for chemical modification. Future work should explore its conversion into a wide range of functional groups, including amides, sulfonamides, and Schiff bases. These modifications can significantly alter the compound's electronic properties, solubility, and biological activity.
Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules by linking the 2-(1H-imidazol-4-yl)aniline scaffold to other pharmacologically active heterocycles. For instance, using "click chemistry," the scaffold could be conjugated with triazoles to produce novel compounds, a strategy that has yielded potent anticancer agents. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques for Complex Assemblies
As more complex derivatives and assemblies of 2-(1H-imidazol-4-yl)aniline are synthesized, advanced analytical techniques will be essential for unambiguous structural elucidation.
Key future directions include:
Multi-dimensional Nuclear Magnetic Resonance (NMR): While 1D ¹H and ¹³C NMR are standard, future studies on complex derivatives should routinely employ 2D NMR techniques like COSY, HSQC, and HMBC to definitively assign proton and carbon signals and establish connectivity. ipb.ptsemanticscholar.org For polymeric materials or solid-state complexes, solid-state NMR would be invaluable.
Single-Crystal X-ray Diffraction: Obtaining crystal structures is the gold standard for determining three-dimensional molecular architecture. acs.org Future work should aim to crystallize novel derivatives and their complexes with biological targets (e.g., enzymes) or metal ions. This provides critical insights into intermolecular interactions, conformational preferences, and binding modes.
Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming elemental composition. nih.gov Techniques like tandem MS (MS/MS) could be used to study fragmentation patterns, aiding in the structural identification of metabolites or reaction intermediates.
Deeper Integration of Computational Chemistry in Predictive Design and Mechanistic Understanding
Computational chemistry is a powerful tool for accelerating drug discovery and understanding chemical phenomena. Its deeper integration into the research of 2-(1H-imidazol-4-yl)aniline can guide synthetic efforts and provide mechanistic insights, saving time and resources.
Future research should leverage:
Molecular Docking and Dynamics: These techniques can be used to predict how derivatives of the title compound bind to specific biological targets, such as the active sites of kinases or other enzymes. nih.govpensoft.net Molecular dynamics simulations, which model the movement of the ligand-protein complex over time, can validate the stability of these interactions and reveal key conformational changes. pensoft.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): By building a library of derivatives and testing their biological activity, QSAR models can be developed to correlate specific structural features with potency. researchgate.net These models can then be used to predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis.
Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure of the molecule, predict its reactivity, and calculate spectroscopic properties (e.g., NMR chemical shifts) to aid in experimental characterization. nih.gov It can also be used to model reaction pathways and transition states, providing a deeper understanding of synthetic mechanisms. researchgate.net
Table 2: Applications of Computational Tools in Imidazole Research
Expansion of Mechanistic Biological Research into New Target Classes
The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs with diverse biological activities. mdpi.comnih.gov Research on 2-(1H-imidazol-4-yl)aniline should move beyond broad phenotypic screening to investigate its mechanism of action against specific, high-value molecular targets.
Promising areas for investigation include:
Kinase Inhibition: Many successful cancer drugs are kinase inhibitors containing an imidazole ring. frontiersin.orglifechemicals.com Derivatives of 2-(1H-imidazol-4-yl)aniline should be screened against panels of kinases implicated in cancer and inflammatory diseases, such as Src family kinases (SFKs), epidermal growth factor receptor (EGFR), and Bcr-Abl. nih.govnih.gov Follow-up studies should focus on elucidating the mechanism of inhibition (e.g., competitive, allosteric).
Cytochrome P450 (CYP) Enzyme Inhibition: The imidazole nitrogen can coordinate with the heme iron in CYP enzymes, leading to inhibition. wikipedia.orgresearchgate.net This property is central to the action of azole antifungal drugs. wikipedia.org Future studies could explore derivatives as inhibitors of specific CYP isoforms relevant to disease or as a way to modulate drug metabolism.
Antiprotozoal Targets: Imidazole derivatives have shown potent activity against various protozoa. drugbank.com Research could focus on specific enzymes essential for parasite survival, such as those involved in sterol biosynthesis, to develop new treatments for neglected tropical diseases.
Novel Applications in Emerging Fields of Chemical Science
The unique electronic and coordinating properties of the imidazole ring suggest that derivatives of 2-(1H-imidazol-4-yl)aniline could find applications beyond medicine. researchgate.net Future research should explore its potential in materials science, catalysis, and sensor technology.
Potential emerging applications include:
Organocatalysis: Imidazole itself can act as a nucleophilic or base catalyst in various organic reactions. ias.ac.inrsc.orgresearchgate.net Chiral derivatives of 2-(1H-imidazol-4-yl)aniline could be synthesized and evaluated as novel organocatalysts for asymmetric synthesis, a highly valuable tool in modern chemistry. acs.org
Functional Materials: The compound could be incorporated as a monomer into polymers. researchgate.netacs.org The resulting materials may possess unique properties, such as inherent antibacterial activity due to the imidazole moiety, making them suitable for biomedical films or coatings. acs.org The structure could also be a building block for metal-organic frameworks (MOFs) or ionic liquids. lifechemicals.com
Chemosensors: The imidazole ring is an excellent metal-coordinating ligand, and fluorophores containing this moiety have been developed as sensors for detecting environmentally or biologically important ions like Cu²⁺, Hg²⁺, and CN⁻. seejph.comrsc.orgresearchgate.netmdpi.com Future work could focus on synthesizing fluorescent derivatives of 2-(1H-imidazol-4-yl)aniline and testing their ability to selectively detect specific analytes through changes in their optical properties. unigoa.ac.in
Q & A
Q. What computational methods are effective for predicting the compound’s reactivity in novel reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution sites on the imidazole ring. Molecular docking simulations (AutoDock Vina) predict binding affinities for receptor studies. Validate predictions with kinetic experiments (e.g., Hammett plots for substituent effects) .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
